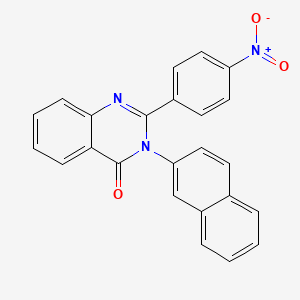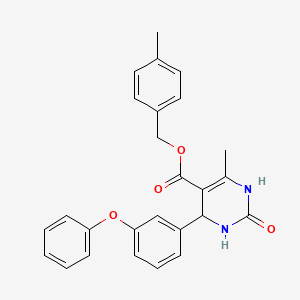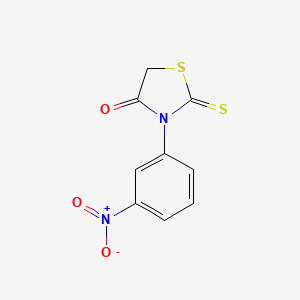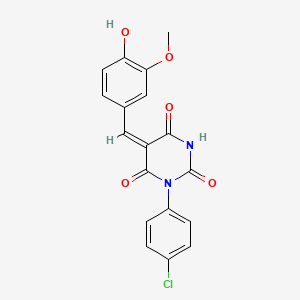![molecular formula C16H15ClN4O6S B11682650 1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B11682650.png)
1-(4-Chloro-2-nitrophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features both nitro and sulfonyl functional groups
Preparation Methods
The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfonylation: The addition of sulfonyl groups to the aromatic rings.
Piperazine coupling: The coupling of the piperazine ring with the substituted aromatic rings.
Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may employ continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.
Scientific Research Applications
1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and toxicological properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The piperazine ring provides structural flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(4-CHLORO-2-NITROPHENYL)-4-(3-SULFONYL)PIPERAZINE: Lacks the second nitro group, which may affect its reactivity and binding properties.
1-(4-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE: Lacks the chlorine atom, which may influence its substitution reactions.
The uniqueness of 1-(4-CHLORO-2-NITROPHENYL)-4-(3-NITROBENZENESULFONYL)PIPERAZINE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN4O6S |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15ClN4O6S/c17-12-4-5-15(16(10-12)21(24)25)18-6-8-19(9-7-18)28(26,27)14-3-1-2-13(11-14)20(22)23/h1-5,10-11H,6-9H2 |
InChI Key |
DNWQVLVEAJSWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
